2,4-Dinitrophenylhydrazine-13C6, Stabilized with Water
CAS No.: 882513-61-3
Cat. No.: VC20800103
Molecular Formula: C6H6N4O4
Molecular Weight: 204.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882513-61-3 |
|---|---|
| Molecular Formula | C6H6N4O4 |
| Molecular Weight | 204.09 g/mol |
| IUPAC Name | (2,4-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)hydrazine |
| Standard InChI | InChI=1S/C6H6N4O4/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h1-3,8H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
| Standard InChI Key | HORQAOAYAYGIBM-IDEBNGHGSA-N |
| Isomeric SMILES | [13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[N+](=O)[O-])[N+](=O)[O-])NN |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
2,4-Dinitrophenylhydrazine-13C6 features a benzene ring with six 13C atoms, rather than the standard 12C atoms found in regular DNPH. The structure retains the two nitro groups at positions 2 and 4, as well as the hydrazine (NHNH2) group that gives the compound its characteristic reactivity toward carbonyl compounds. The water stabilization involves physical wetting of the crystalline compound rather than chemical modification, preserving its reactivity while enhancing safety.
Physical and Chemical Properties
The physical and chemical properties of 2,4-Dinitrophenylhydrazine-13C6 closely resemble those of regular DNPH, with some distinctions resulting from the isotopic substitution. The following table summarizes the key properties based on available data and extrapolations from non-labeled DNPH characteristics:
The isotopic labeling minimally affects physical properties such as melting point and solubility, as these are primarily determined by molecular structure and intermolecular forces rather than nuclear mass.
Spectroscopic Properties
The isotopic labeling significantly impacts the spectroscopic properties of the compound, providing valuable analytical advantages:
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Nuclear Magnetic Resonance (NMR): The presence of 13C atoms (spin-1/2 nuclei) results in distinctive NMR spectra with 100% natural abundance of the NMR-active isotope, compared to 1.1% natural abundance in regular compounds. This enables more sensitive 13C-NMR detection without the need for extensive signal averaging.
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Mass Spectrometry: The compound exhibits a characteristic isotopic pattern with a molecular ion peak shifted by approximately 6 mass units compared to standard DNPH, facilitating differentiation between labeled and unlabeled species in complex mixtures.
Synthesis and Preparation Methods
Isotopic Labeling Strategies
The synthesis of 2,4-Dinitrophenylhydrazine-13C6 requires specialized approaches to incorporate the 13C isotopes. This typically involves starting with uniformly labeled 13C6-benzene or other suitable 13C-labeled precursors. The synthetic pathway must carefully preserve the isotopic integrity while introducing the required functional groups.
Laboratory Synthesis Protocol
While specific synthetic protocols for 2,4-Dinitrophenylhydrazine-13C6 are proprietary, a general approach based on established DNPH synthesis methods would likely involve:
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Nitration of 13C6-benzene to form 13C6-1,3-dinitrobenzene
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Further nitration to obtain 13C6-2,4-dinitroaniline
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Diazotization followed by reduction to yield 13C6-2,4-dinitrophenylhydrazine
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Stabilization with water to prevent the dry form's explosive tendencies
The final water stabilization step is crucial for safety, as DNPH is known to be explosive when dry and may be shock-sensitive . The wet preparation ensures stable handling while maintaining the compound's analytical utility.
Applications in Analytical Chemistry
Carbonyl Compound Analysis
The primary application of 2,4-Dinitrophenylhydrazine-13C6 is in the detection and quantification of carbonyl compounds (aldehydes and ketones). When the compound reacts with carbonyls, it forms the corresponding hydrazones:
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The reaction proceeds via nucleophilic addition of the hydrazine group to the carbonyl carbon
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This is followed by elimination of water to form the hydrazone derivative
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The resulting derivatives can be isolated and analyzed by various techniques including HPLC-UV, LC-MS/MS, and spectrophotometry
A notable example of this application is seen in the analysis of glucose through the formation of stable DNPH-glucose derivatives. Research has demonstrated that customized derivatization procedures can yield stable cyclized DNPH-glucose derivatives with extended stability in biological samples, suggesting potential for glucose analysis and detection in biological matrices .
Isotope Dilution Mass Spectrometry
The 13C6 labeling makes this compound particularly valuable for isotope dilution mass spectrometry (IDMS), an analytical technique that provides exceptional quantitative accuracy:
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The labeled compound serves as an internal standard that behaves chemically identical to the unlabeled analyte
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The isotopic signature allows clear differentiation between the added standard and the analyte in mass spectrometry
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This approach significantly improves precision and accuracy in quantitative analysis
This application is particularly important in environmental analysis, clinical diagnostics, and pharmaceutical research where precise quantification of carbonyl compounds is essential.
Metabolic and Biosynthetic Studies
The isotopic labeling enables tracking of molecular fragments through complex biological systems. Similar 13C-labeled compounds have been used as precursors in biosynthesis studies:
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The labeled compound is introduced into biological systems
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Metabolic processes incorporate the labeled atoms into various metabolites
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The fate of the labeled atoms can be tracked using mass spectrometry or NMR
For instance, research has shown that 13C6-labeled aromatic compounds like resveratrol and para-coumarate can serve as ring precursors in biosynthetic pathways . While this specific example involves different compounds, it illustrates the general principle applicable to various 13C-labeled reagents including 2,4-Dinitrophenylhydrazine-13C6.
The compound shares the risk phrases associated with standard DNPH: R1 (Explosive when dry), R11 (Highly flammable), R22 (Harmful if swallowed), and R40 (Limited evidence of carcinogenic effect) .
Comparative Analysis with Standard DNPH
Structural and Functional Comparison
The following table outlines key similarities and differences between 2,4-Dinitrophenylhydrazine-13C6 and standard DNPH:
Analytical Advantages
The isotopic labeling provides several significant analytical advantages:
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Enhanced Quantification: The distinctive mass signature enables precise quantification using isotope dilution techniques
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Reduced Matrix Effects: The internal standard behavior minimizes matrix effects in complex samples
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Improved Detection Specificity: The unique isotopic pattern facilitates compound identification in complex mixtures
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Versatility in Tracer Studies: The labeled atoms can be tracked through chemical reactions and biological processes
Research Applications and Case Studies
Glucose Analysis and Detection
The reactivity of DNPH with carbonyl compounds has been leveraged for glucose analysis through specialized derivatization procedures. Research has demonstrated that a customized derivatization approach can yield stable cyclized DNPH-glucose derivatives with extended stability in plasma samples, suggesting potential for glucose analysis in biological samples .
While this research utilized standard DNPH, the application of the 13C6-labeled version would provide additional advantages in terms of quantitative accuracy and detection specificity, particularly in complex biological matrices.
Biosynthetic Pathway Investigations
The use of 13C-labeled compounds as metabolic precursors has been demonstrated in various research contexts. In one study, 13C6-labeled aromatic compounds including resveratrol and para-coumarate were shown to serve as ring precursors in biosynthetic pathways .
This approach illustrates how isotopically labeled reagents like 2,4-Dinitrophenylhydrazine-13C6 can be used to track specific molecular fragments through complex biological transformations, providing valuable insights into metabolic and biosynthetic mechanisms.
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